molecular formula C15H11N3O2 B8341119 6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline

6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline

Cat. No.: B8341119
M. Wt: 265.27 g/mol
InChI Key: QFXHEPBPCSBBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline is a complex organic compound characterized by the presence of an amino group, a benzodioxole moiety, and a quinazoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and 1,3-benzodioxole derivatives, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline core or the benzodioxole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-(1,3-benzodioxol-5-yl)-nonanamide
  • N-(6-amino-2H-1,3-benzodioxol-5-yl)-2-bromo-5-iodobenzamide

Uniqueness

6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)quinazolin-6-amine

InChI

InChI=1S/C15H11N3O2/c16-11-2-3-12-10(5-11)7-17-15(18-12)9-1-4-13-14(6-9)20-8-19-13/h1-7H,8,16H2

InChI Key

QFXHEPBPCSBBEA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-nitro-2-(1,3-benzodioxol-5-yl)-quinazoline (37 g, 0.126 mol) and SnCl2 2H2O (117.2 g, 0.504 mol) in ethanol (500 ml) was heated at reflux for 1 h. After cooling to r.t., the solvent was removed i.v., chloroform was added and the mixture was basified with ammonia. The precipitate was filtered off and washed with chloroform. The filtrates were collected, washed with water and dried over Na2SO4. The solution was concentrated i.v., and the residue triturated with diisopropyl ether/petroleum ether. The solid was filtered and dried i.v. to give the titled product (21.2 g, 64% yield). C15H11N3O2, MW: 265.27. mp 191-192° C.; 1H NMR (DMSO-d6) 9.24 (s, 1H), 8.05 (dd, 1H), 7.91 (d, 1H), 7.73 (d, 1H), 7.39 (dd, 1H), 7.03 (d, 1H), 6.90 (d, 1H), 6.11 (s, 2H), 5.93 (s, 2H); IR (KBr) 3319, 3203, 1631, 1500, 1446; TLC (CHCl3/MeOH 9/1) Rf=0.3.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
64%

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